molecular formula C33H49NO2 B100792 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- CAS No. 17373-01-2

6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-

Cat. No. B100792
CAS RN: 17373-01-2
M. Wt: 491.7 g/mol
InChI Key: DXKDDFITVPVSLD-LHZBWYBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a steroid compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol, and it has been synthesized using various methods.

Scientific Research Applications

6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- has shown potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of cholesterol biosynthesis, which could have implications for the treatment of hypercholesterolemia and other related disorders. Additionally, it has been investigated for its potential as a modulator of steroid hormone receptors, which could have implications for the treatment of hormone-related cancers.

Mechanism Of Action

The mechanism of action of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis. It may also act as a modulator of steroid hormone receptors, although further research is needed to confirm this.

Biochemical And Physiological Effects

Studies have shown that 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- can decrease cholesterol biosynthesis in cells, indicating its potential as a therapeutic agent for hypercholesterolemia. It has also been shown to have anti-proliferative effects on cancer cells, suggesting its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is that it is relatively easy to synthesize in high yield and purity. Additionally, it has shown potential as a therapeutic agent for hypercholesterolemia and cancer, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-. One potential direction is to further investigate its mechanism of action as a potential modulator of steroid hormone receptors. Another direction is to explore its potential as a therapeutic agent for hypercholesterolemia and other related disorders. Additionally, further studies could investigate its potential as a cancer treatment and its effects on other physiological processes. Overall, 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a promising compound with potential applications in scientific research.

Synthesis Methods

The synthesis of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- involves the conversion of cholesterol to the corresponding azide derivative, followed by reduction of the azide to the amine. The amine is then benzylated and oxidized to form the final product. This method has been optimized for high yield and purity, making it a reliable source of the compound for scientific research.

properties

CAS RN

17373-01-2

Product Name

6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-

Molecular Formula

C33H49NO2

Molecular Weight

491.7 g/mol

IUPAC Name

(1R,3aS,3bS,7R,9aR,9bS,11aR)-5-benzyl-7-hydroxy-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,7,8,9,9b,10,11-decahydro-1H-cyclopenta[i]phenanthridin-4-one

InChI

InChI=1S/C33H49NO2/c1-22(2)10-9-11-23(3)26-14-15-27-30-28(17-19-32(26,27)4)33(5)18-16-25(35)20-29(33)34(31(30)36)21-24-12-7-6-8-13-24/h6-8,12-13,20,22-23,25-28,30,35H,9-11,14-19,21H2,1-5H3/t23-,25-,26-,27+,28+,30+,32-,33-/m1/s1

InChI Key

DXKDDFITVPVSLD-LHZBWYBFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)N(C4=C[C@@H](CC[C@]34C)O)CC5=CC=CC=C5)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C

synonyms

3α-Hydroxy-6-benzyl-6-azacholest-4-en-7-one

Origin of Product

United States

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